1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
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Description
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation and survival
Biochemical Pathways
Upon binding to EGFR, the compound disrupts several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, both of which are involved in cell survival and proliferation . By inhibiting these pathways, the compound can effectively halt the growth and spread of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
The compound’s action results in a decrease in cancer cell proliferation and an increase in cancer cell death . This is achieved through the induction of apoptosis, or programmed cell death, in the cancer cells . The compound has shown potent anticancer activity in vitro .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of certain enzymes
Biochemical Analysis
Biochemical Properties
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that 1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one may interact with various biomolecules, influencing biochemical reactions.
Cellular Effects
Similar compounds have been tested for cytotoxicity against various cell lines , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-18(33-20-10-6-3-7-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-19-8-4-2-5-9-19/h2-11,17-18H,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYPBEPEEWLXPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.